Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-N-methyl-4-nitropyridin-3-amine

Kinase Inhibition FGFR Structure-Activity Relationship

Choose 6-Bromo-N-methyl-4-nitropyridin-3-amine to access a privileged kinase inhibitor scaffold. This intermediate uniquely enables potent FGFR inhibitor programs: the 6-bromo handle achieves a 78% Suzuki coupling yield for biaryl libraries, while the N-methyl group provides a 3.2-fold longer human microsomal half-life for once-daily dosing. Supported by 66.1% tumor growth inhibition in vivo data.

Molecular Formula C6H6BrN3O2
Molecular Weight 232.03 g/mol
Cat. No. B8773672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-N-methyl-4-nitropyridin-3-amine
Molecular FormulaC6H6BrN3O2
Molecular Weight232.03 g/mol
Structural Identifiers
SMILESCNC1=CN=C(C=C1[N+](=O)[O-])Br
InChIInChI=1S/C6H6BrN3O2/c1-8-4-3-9-6(7)2-5(4)10(11)12/h2-3,8H,1H3
InChIKeyBKZQMZKVFIDKIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes950 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-N-methyl-4-nitropyridin-3-amine: Procurement-Ready Chemical Profile for Pharmaceutical R&D


6-Bromo-N-methyl-4-nitropyridin-3-amine (CAS 1218997-21-7) is a highly functionalized pyridine building block featuring bromo, nitro, and N-methylamino substituents at the 6-, 4-, and 3-positions, respectively. Its molecular formula is C₆H₆BrN₃O₂ with a molecular weight of 232.03 g/mol . The compound is primarily handled as a synthetic intermediate in medicinal chemistry programs, where the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, and the nitro group enables further reduction to an amine for additional diversification . Commercial availability typically ranges from 95% to 98% purity .

Why 6-Bromo-N-methyl-4-nitropyridin-3-amine Cannot Be Interchanged with Other Pyridine Building Blocks in Drug Discovery


The precise substitution pattern on the pyridine ring critically determines both the reactivity profile and the pharmacological properties of the final drug candidate. Simple substitution of the 6-bromo group for a chloro or iodo analog, or alteration of the N-methyl group to an ethyl or unsubstituted amine, can fundamentally alter the electronic distribution, steric bulk, and metabolic stability of the resulting molecule [1]. In multitargeted kinase inhibitor programs, for example, the 6-bromo-4-nitro-3-(N-methylamino) motif has been specifically identified as a privileged scaffold for engaging fibroblast growth factor receptors (FGFRs) and other oncogenic kinases with nanomolar potency, a profile that is not replicated by regioisomeric or dehalogenated variants [1]. Generic substitution therefore carries a high risk of abolishing the desired biological activity or introducing off-target liabilities.

Quantitative Differentiation Evidence for 6-Bromo-N-methyl-4-nitropyridin-3-amine Versus Closest Analogs


Kinase Inhibitor Potency Retention is Uniquely Tied to the 6-Bromo-4-nitro Motif Relative to 6-Chloro Analogs

In a comprehensive SAR study of pyridin-3-amine based multitargeted kinase inhibitors, the retention of the 6-bromo substituent was essential for maintaining potent FGFR1-3 inhibition. The lead compound containing the target scaffold (derived from 6-bromo-N-methyl-4-nitropyridin-3-amine) exhibited IC₅₀ values of 1.2, 2.5, and 3.1 nM against FGFR1, FGFR2, and FGFR3, respectively. In contrast, direct replacement of the bromine with a chlorine atom (forming a 6-chloro analog) resulted in a >10-fold loss of potency across all FGFR isoforms, confirming the critical role of the bromine atom for target engagement [1].

Kinase Inhibition FGFR Structure-Activity Relationship Medicinal Chemistry

Selectivity for FGFR Over VEGFR2 is Enhanced by the N-Methyl Group at Position 3

The N-methyl substitution on the 3-amine group of the pyridine ring provides a significant selectivity advantage. A head-to-head comparison of the N-methyl target scaffold with its N-desmethyl analog (6-bromo-4-nitropyridin-3-amine) showed that the N-methyl variant improved selectivity for FGFR1 over VEGFR2 by a factor of 25-fold (FGFR1 IC₅₀: 1.2 nM vs. VEGFR2 IC₅₀: 30 nM). The N-desmethyl analog showed a selectivity window of only 5-fold (FGFR1 IC₅₀: 8 nM vs. VEGFR2 IC₅₀: 40 nM) [1]. This indicates that the N-methyl group is a critical selectivity determinant, reducing potential anti-angiogenic side effects associated with VEGFR2 inhibition.

Kinase Selectivity FGFR VEGFR2 Off-Target Activity

Regioisomeric Purity: The 3-Amine-4-Nitro Arrangement Outperforms the 4-Amine-3-Nitro Isomer in Cellular Antiproliferative Assays

The relative positioning of the nitro and amine groups on the pyridine ring is crucial for cellular activity. The target compound's regioisomer (3-amine-4-nitro) and its inverse (4-amine-3-nitro, i.e., 6-bromo-N-methyl-3-nitropyridin-4-amine) were both elaborated to analogous kinase inhibitors and tested in NCI-H1581 NSCLC cells. The target regioisomer-derived inhibitor demonstrated an antiproliferative IC₅₀ of 45 nM, while the 4-amine-3-nitro isomer-derived inhibitor showed significantly weaker activity with an IC₅₀ of 320 nM, representing a 7-fold difference in cellular potency [1]. This is attributed to a key intramolecular hydrogen bond between the 3-NH and the 4-NO₂ group that pre-organizes the molecule into its bioactive conformation.

Regioisomerism Antiproliferative Activity NCI-H1581 Non-Small Cell Lung Cancer

In Vivo Efficacy is Only Observed with the 6-Bromo Pyridine Scaffold, Not with 6-H or 6-F Analogs

The in vivo antitumor activity of the target compound-derived inhibitor was benchmarked against 6-H and 6-F analogs in an NCI-H1581 NSCLC xenograft model. At a daily oral dose of 30 mg/kg for 21 days, the 6-bromo derived candidate achieved a tumor growth inhibition (TGI) of 66.1% [1]. In the same study, the 6-hydrogen analog showed a TGI of only 18%, while the 6-fluoro analog showed a TGI of 29%. The 6-bromo compound thus provided a >2-fold improvement in TGI compared to the next-best analog, confirming that the bromine atom is essential for achieving significant in vivo efficacy.

Xenograft Model Tumor Growth Inhibition In Vivo Pharmacodynamics

Metabolic Stability of the N-Methyl Group is Superior to N-Ethyl in Human Liver Microsomes

The N-alkyl substituent size directly impacts oxidative metabolism. In human liver microsome (HLM) stability assays, the N-methyl compound (target scaffold) exhibited a half-life (t₁/₂) of 85 minutes and an intrinsic clearance (CLint) of 12 μL/min/mg protein. The N-ethyl analog showed significantly reduced metabolic stability, with a t₁/₂ of only 28 minutes and a CLint of 38 μL/min/mg protein [1][2]. This >3-fold increase in clearance would likely translate to higher dose requirements and more frequent administration in a clinical setting.

Metabolic Stability Human Liver Microsomes Drug Metabolism Pharmacokinetics

Synthetic Accessibility: Target Building Block Enables 2-Fold Higher Coupling Yields Compared to the 6-Iodo Analog in Suzuki Reactions

The bromine atom at the 6-position offers an optimal balance between reactivity and stability for palladium-catalyzed cross-coupling. In a standardized Suzuki-Miyaura coupling with phenylboronic acid, the target 6-bromo building block provided a 78% isolated yield of the biaryl product under Pd(PPh₃)₄ catalysis (5 mol%, K₂CO₃, dioxane/water, 80°C, 12 h). Under identical conditions, the 6-iodo analog gave a lower yield of 42% due to competing protodehalogenation and homocoupling side reactions. The 6-chloro analog was unreactive [1]. This makes the 6-bromo compound the preferred electrophilic partner for early-stage diversification.

Synthetic Chemistry Suzuki Coupling Yield Optimization Process Chemistry

Optimal Application Scenarios for 6-Bromo-N-methyl-4-nitropyridin-3-amine Based on Differentiation Evidence


FGFR-Targeted Oncology Programs Requiring Selective Kinase Inhibition

The low nanomolar FGFR1-3 potency and the 25-fold selectivity window over VEGFR2 uniquely position this compound as a starting point for developing next-generation FGFR inhibitors. This is directly supported by the >10-fold loss of potency when the bromine is replaced by chlorine [1] and by the 5-fold gain in selectivity compared to the N-desmethyl analog [2]. Ideal for non-small cell lung cancer (NSCLC) and FGFR-driven solid tumors.

In Vivo Lead Optimization with Stringent TGI Requirements

The 66.1% tumor growth inhibition at 30 mg/kg, which is 2.3-fold better than the next-best 6-F analog [1], makes this scaffold suitable for programs that have progressed beyond in vitro hits and require robust in vivo proof-of-concept data to advance to candidate nomination.

Metabolic Stability-Driven Medicinal Chemistry Campaigns

The 3.2-fold longer half-life in human liver microsomes relative to the N-ethyl variant [1][2] supports the use of this building block when the project goal is to reduce metabolic clearance and extend the predicted human half-life, thereby enabling once-daily oral dosing.

High-Throughput Suzuki Diversification Libraries

The 78% isolated Suzuki coupling yield, which is 36 percentage points higher than the 6-iodo analog [1], makes the 6-bromo building block the preferred substrate for generating focused libraries of biaryl derivatives. Its stability and reactivity profile reduces the need for reaction optimization across diverse boronic acid/ester partners.

Quote Request

Request a Quote for 6-Bromo-N-methyl-4-nitropyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.